molecular formula C35H37N5O8 B13852419 N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide

N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide

Cat. No.: B13852419
M. Wt: 655.7 g/mol
InChI Key: NEPKRSHGGSSSSZ-DGCVJBEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative with a complex oxolane (tetrahydrofuran) ring system modified by multiple functional groups. Its structure includes:

  • A 4-hydroxyoxolan-2-yl sugar moiety with a 5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl] substituent, providing steric bulk and lipophilicity.
  • A 2-methylpropanamide group at the purine N2 position, enhancing metabolic stability.

Synthetic routes for analogous compounds (e.g., ) typically involve:

Trityl protection (e.g., 4,4-dimethoxytrityl) of hydroxyl groups .

Phosphoramidite or thiophosphate coupling for nucleotide linkage .

Deprotection steps using acidic or basic conditions .
Analytical methods include HPLC, LC/MS, and NMR for structural validation .

Properties

Molecular Formula

C35H37N5O8

Molecular Weight

655.7 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H37N5O8/c1-20(2)31(42)38-33-37-30-29(32(43)39-33)36-34(44)40(30)28-18-26(41)27(48-28)19-47-35(21-9-6-5-7-10-21,22-13-15-24(45-3)16-14-22)23-11-8-12-25(17-23)46-4/h5-17,20,26-28,41H,18-19H2,1-4H3,(H,36,44)(H2,37,38,39,42,43)/t26-,27+,28+,35?/m0/s1

InChI Key

NEPKRSHGGSSSSZ-DGCVJBEDSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide involves multiple steps, including the formation of the oxolan ring and the attachment of the purine base. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with therapeutic oligonucleotide precursors, but key structural variations influence physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Variations

Compound ID/Reference Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound 6,8-dioxopurin, 4-hydroxyoxolan, 3-/4-methoxyphenyl trityl, 2-methylpropanamide ~857.9 (estimated) High lipophilicity due to trityl groups; potential nuclease resistance
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)... (Compound 43) 6-oxopurin, thiophosphate linker, bis(4-methoxyphenyl) trityl Not reported Enhanced stability via sulfur substitution; HPLC purity >95%
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}... (Compound 25) Phosphoramidite linkage, 4-methoxyphenyl trityl ~857.9 (analogous) Used in solid-phase oligonucleotide synthesis; moderate yield (~46%)
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)... (Compound 42) Free sulfhydryl group, 6-oxopurin Not reported Reactivity in disulfide bond formation; LC/MS purity 68%
1404463-20-2 3-Fluoro substitution, phosphoramidite linkage, bis(4-methoxyphenyl) trityl 857.9 Improved target binding in antisense applications; commercial availability

Impact of Substituents on Properties

Trityl Groups :

  • Bis(4-methoxyphenyl) trityl (e.g., target compound) increases lipophilicity (logP >5) and protects hydroxyl groups during synthesis .
  • 3-Methoxyphenyl variants (hypothetical) may alter steric hindrance but are less common in literature.

Phosphoramidite vs. Thiophosphate Linkages :

  • Phosphoramidites (e.g., Compound 25 ) enable automated oligonucleotide synthesis but require anhydrous conditions .
  • Thiophosphates (e.g., Compound 43 ) resist nuclease degradation but may reduce binding affinity .

Fluoro Substitutions :

  • 3-Fluoro in 1404463-20-2 enhances metabolic stability and RNA duplex thermal stability (ΔTm +2–4°C).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.